

Comprehensive Structure Elucidation of 2-Fluoro-6-(methoxymethoxy)phenylboronic Acid

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Compound of Interest

Compound Name: 2-Fluoro-6-(methoxymethoxy)phenylboronic acid

Cat. No.: B7954996

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Executive Summary & Strategic Importance

2-Fluoro-6-(methoxymethoxy)phenylboronic acid (CAS: 2121511-85-9)[1] is a highly functionalized, sterically hindered building block widely utilized in modern medicinal chemistry and cross-coupling methodologies. With the molecular formula

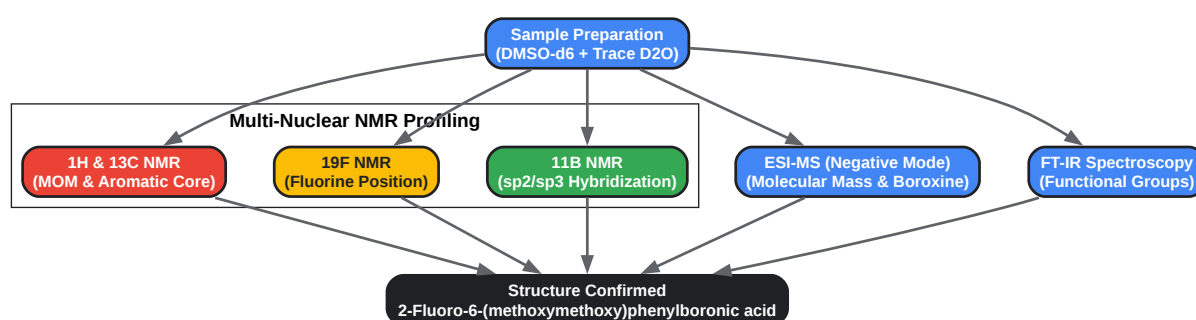
and a molecular weight of 199.97 g/mol [1], its structural verification is non-trivial due to the dynamic equilibrium of boronic acids in solution.

The strategic inclusion of the methoxymethoxy (MOM) group serves a dual purpose: it protects the sensitive phenolic oxygen during harsh organometallic transformations (such as ortho-lithiation) and is easily cleaved under mild acidic conditions. Simultaneously, the fluorine atom modulates the pKa of the boronic acid, influences the lipophilicity of the final drug candidate, and provides an isolated handle for

NMR analysis[2]. This whitepaper outlines a self-validating, multi-modal analytical workflow to definitively elucidate its structure, ensuring high-fidelity data for drug development professionals.

Structural Elucidation Logic & Workflow

Structure elucidation of ortho-substituted boronic acids requires overcoming the "boroxine problem"—the tendency of boronic acids to spontaneously dehydrate into cyclic trimers (boroxines) under vacuum or in non-polar environments[3]. To prevent false negatives in mass spectrometry and line broadening in NMR, the analytical workflow must be strictly controlled.



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Multi-nuclear NMR and MS workflow for boronic acid structure elucidation.

Multi-Nuclear NMR Profiling Causality in Solvent Selection

Protocol: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

, supplemented with 10

L of D

O. Causality: Non-polar solvents like CDCl

promote hydrogen-bonded oligomerization of the

group, leading to severely broadened signals. Highly polar, hydrogen-bond-accepting solvents

like DMSO monomerize the boronic acid. The trace D

O ensures rapid chemical exchange of the boronic protons, collapsing their broad signal and simplifying the aromatic region.

and NMR: Verifying the Core

The MOM protecting group provides an unambiguous spectroscopic signature. The

protons appear as a sharp singlet at ~5.20 ppm, while the terminal

appears at ~3.40 ppm. The aromatic region features a 1,2,3-trisubstituted pattern. Because the fluorine atom is NMR-active (spin 1/2), it splits the adjacent aromatic protons and carbons, yielding diagnostic

and

coupling constants that confirm the regiochemistry.

NMR: The Ortho-Fluoro Handle

Protocol: Acquire

NMR with proton decoupling (

). Causality: Fluorine is 100% naturally abundant and highly sensitive. A single, sharp peak around -110 ppm definitively proves the presence of the fluorine atom. By turning off proton decoupling, the signal splits into a doublet of doublets, confirming its spatial relationship to the ortho and meta protons.

NMR: Monitoring Hybridization

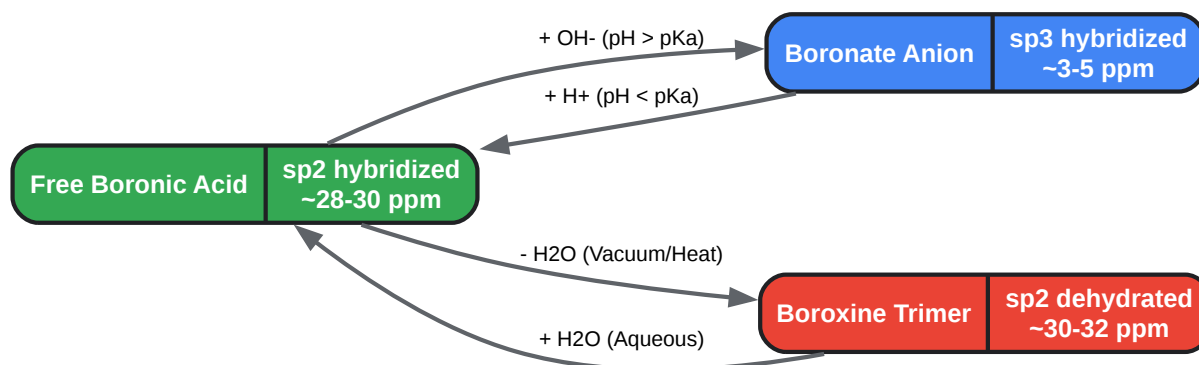
Protocol: Acquire [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

NMR using a quartz NMR tube to eliminate the broad background signal typical of borosilicate glass tubes[4]. Causality:

NMR is the definitive tool for tracking the hybridization state of the boron atom. The free boronic acid exists in an [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

hybridized state, appearing as a broad singlet at ~28–30 ppm. Upon the addition of a diol or

base, the boron accepts an electron pair, transitioning to an sp³ hybridized boronate anion, which shifts sharply upfield to ~3–5 ppm[5].



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Equilibrium states of boronic acids monitored via ¹¹B NMR chemical shifts.

Mass Spectrometry & Infrared Spectroscopy

ESI-MS (Negative Ion Mode)

Protocol: Prepare a 1

g/mL solution in Methanol/Water (1:1) containing 0.1% NH

OH. Inject via direct infusion. Causality: Boronic acids ionize poorly in positive mode. The basic modifier (NH

OH) forces the formation of the boronate anion, enabling robust detection of the

ion at m/z 199.0. Self-Validating Check: It is highly common to observe a peak at m/z 543.1.

Rather than an impurity, this represents

, the boroxine trimer formed via gas-phase dehydration during ionization[5]. Observing both the monomer and the trimer serves as an internal validation of the boronic acid moiety.

FT-IR Spectroscopy

Protocol: Analyze via Attenuated Total Reflectance (ATR) FT-IR to avoid moisture absorption common in KBr pellets. Causality: The ATR method preserves the hydration state of the boronic acid. A broad stretch at ~3350 cm

confirms the presence of the

hydroxyl groups, while strong bands at ~1345 cm

(B-O stretch) and ~1150 cm

(C-O-C stretch of the MOM group) validate the functional architecture.

Quantitative Data Summaries

Table 1: Multi-Nuclear NMR Assignments

Data acquired in DMSO-

at 298 K.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Structural Assignment
H	8.20	br s	-	(Exchanges with D O)
H	7.35	td		Ar-H (Position 4)
H	6.95	d		Ar-H (Position 5)
H	6.85	t		Ar-H (Position 3)
H	5.20	s	-	(MOM Acetal)
H	3.40	s	-	(MOM Methyl)
F	-110.5	d		Ar-F
B	29.5	br s	-	(hybridized)

Table 2: MS and IR Diagnostic Signatures

Technique	Signal / Peak	Assignment	Self-Validating Significance
ESI-MS (-)	m/z 199.0		Confirms monomeric mass ()
ESI-MS (-)	m/z 543.1		Confirms dynamic boroxine trimer formation[5]
FT-IR	3350 cm	O-H stretch	Validates presence of free boronic acid
FT-IR	1345 cm	B-O stretch	Characteristic of the boronic acid core
FT-IR	1150 cm	C-O-C stretch	Confirms intact MOM protecting group

References

- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations Source: PubMed (Journal of Organic Chemistry) URL: [\[Link\]](#)
- Title: An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds Source: RSC Publishing (Physical Chemistry Chemical Physics) URL: [\[Link\]](#)
- Title: 2-Fluoro-6-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | CID 16217168 Source: PubChem URL: [\[Link\]](#)

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Sources

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